Aroplatin
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Overview
Description
Aroplatin, also known as cis-bisneodecanoato-trans-R,R-1,2-diaminocyclohexane platinum II, is a chemotherapeutic platinum analogue. It is the first liposomal platinum formulation to enter clinical trials. Structurally, it is similar to oxaliplatin, a well-known platinum-based drug used in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aroplatin is synthesized through a series of chemical reactions involving platinum and organic ligands. The primary synthetic route involves the reaction of platinum with neodecanoic acid and trans-R,R-1,2-diaminocyclohexane. The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired compound .
Industrial Production Methods: In industrial settings, this compound is produced using liposomal technology. The thin-film hydration method is commonly employed, where lipid components and the drug are dissolved in an organic solvent. The solvent is then evaporated, and the resulting film is rehydrated in an aqueous solvent to form liposomes containing this compound .
Chemical Reactions Analysis
Types of Reactions: Aroplatin undergoes various chemical reactions, including substitution and coordination reactions. These reactions are crucial for its activation and interaction with biological targets.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include neodecanoic acid, trans-R,R-1,2-diaminocyclohexane, and platinum salts. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability and efficacy of the compound .
Major Products Formed: The major products formed from the reactions involving this compound include its active platinum complexes, which are responsible for its chemotherapeutic effects. These complexes interact with DNA, leading to the inhibition of DNA synthesis and cell division .
Scientific Research Applications
Aroplatin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying platinum-based drug interactions. In biology and medicine, this compound is primarily used in cancer research and treatment. It has shown efficacy in inhibiting the growth of various tumors, including colorectal cancer and liver metastasis . In industry, this compound is used in the development of advanced drug delivery systems, such as liposomal formulations, to improve the bioavailability and efficacy of chemotherapeutic agents .
Mechanism of Action
Aroplatin exerts its effects by forming reactive platinum complexes that interact with DNA. These complexes cause intra- and inter-strand cross-linkages of DNA molecules, leading to the inhibition of DNA synthesis and cell division. The molecular targets of this compound include DNA and various cellular enzymes involved in DNA repair and replication .
Comparison with Similar Compounds
Aroplatin is structurally similar to oxaliplatin, another platinum-based chemotherapeutic agent. this compound has unique properties that distinguish it from other similar compounds. For instance, its liposomal formulation enhances its bioavailability and reduces its toxicity compared to traditional platinum-based drugs . Other similar compounds include cisplatin and carboplatin, which also form reactive platinum complexes but differ in their chemical structures and pharmacokinetic properties .
Properties
CAS No. |
114488-24-3 |
---|---|
Molecular Formula |
C26H52N2O4Pt |
Molecular Weight |
651.8 g/mol |
IUPAC Name |
(1R,2R)-cyclohexane-1,2-diamine;7,7-dimethyloctanoate;platinum(2+) |
InChI |
InChI=1S/2C10H20O2.C6H14N2.Pt/c2*1-10(2,3)8-6-4-5-7-9(11)12;7-5-3-1-2-4-6(5)8;/h2*4-8H2,1-3H3,(H,11,12);5-6H,1-4,7-8H2;/q;;;+2/p-2/t;;5-,6-;/m..1./s1 |
InChI Key |
PZAQDVNYNJBUTM-BLUNCNMSSA-L |
SMILES |
CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].C1CCC(C(C1)N)N.[Pt+2] |
Isomeric SMILES |
CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].C1CC[C@H]([C@@H](C1)N)N.[Pt+2] |
Canonical SMILES |
CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].C1CCC(C(C1)N)N.[Pt+2] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Aroplatin |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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